molecular formula C11H9BrN2S B12206058 N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

Cat. No.: B12206058
M. Wt: 281.17 g/mol
InChI Key: BCECWVLJWWZHSU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom at the 5-position and a thiophene ring substituted with a methyl group at the 3-position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromopyridine and 3-methylthiophene.

    Formation of Intermediate: The 5-bromopyridine is first converted to 5-bromopyridin-2-ylamine through a nucleophilic substitution reaction.

    Condensation Reaction: The 5-bromopyridin-2-ylamine is then reacted with 3-methylthiophene-2-carbaldehyde under acidic conditions to form the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom on the pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe molecule in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine depends on its specific application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the imine group can form hydrogen bonds or halogen bonds with biological targets.

    In Materials Science: The compound’s electronic properties, such as electron-donating or electron-withdrawing effects, influence its behavior in electronic devices.

Comparison with Similar Compounds

    N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine: Similar structure but with a chlorine atom instead of bromine.

    N-(5-bromopyridin-2-yl)-1-(2-methylthiophen-3-yl)methanimine: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness:

  • The presence of the bromine atom in N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine can lead to unique reactivity and binding properties compared to its chlorine analog.
  • The specific substitution pattern on the thiophene ring can influence the compound’s electronic properties and its suitability for different applications.

Properties

Molecular Formula

C11H9BrN2S

Molecular Weight

281.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C11H9BrN2S/c1-8-4-5-15-10(8)7-14-11-3-2-9(12)6-13-11/h2-7H,1H3

InChI Key

BCECWVLJWWZHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=NC=C(C=C2)Br

Origin of Product

United States

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